molecular formula C8H12N2O2 B182151 1,3-Diazaspiro[4.5]decane-2,4-dione CAS No. 702-62-5

1,3-Diazaspiro[4.5]decane-2,4-dione

Cat. No.: B182151
CAS No.: 702-62-5
M. Wt: 168.19 g/mol
InChI Key: NERNEXMEYQFFHU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1,3-Diazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a potential therapeutic target for many human diseases .

Mode of Action

This compound interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptotic pathway, a form of programmed cell death .

Biochemical Pathways

By inhibiting RIPK1, this compound affects the necroptotic pathway . Necroptosis is a form of regulated cell death that plays a role in various pathological conditions. The inhibition of this pathway can have therapeutic implications in diseases where necroptosis is implicated .

Pharmacokinetics

The pharmacokinetic properties of 1,3-Diazaspiro[4It is known that the compound is a solid at room temperature . Its molecular weight is 168.2 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of RIPK1 . This inhibition can prevent the activation of the necroptotic pathway, potentially reducing cell death and inflammation in certain pathological conditions .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,3-Diazaspiro[4It is known that the compound is stable at ambient temperature , suggesting that it may be relatively resistant to environmental changes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diazaspiro[4.5]decane-2,4-dione can be synthesized through various methods. One common approach involves the Bucherer–Bergs reaction, which includes the catalytic hydrogenation and oxidation of 4-methoxycyclohexan-1-one . Another method involves a three-step synthesis starting from allantoin, which includes hydrogenolysis, cyclization, and purification steps . These reactions typically proceed under mild conditions and yield high-purity products.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale catalytic hydrogenation and oxidation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness . The compound is usually produced in bulk and stored in amber glass bottles to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

1,3-Diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various substituted hydantoins, which have applications in pharmaceuticals and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Diazaspiro[4.5]decane-2,4-dione include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structural features and the specific biological activities it exhibits. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O2/c11-6-8(10-7(12)9-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERNEXMEYQFFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061033
Record name 1,3-Diazaspiro[4.5]decane-2,4-dione
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

702-62-5
Record name 1,3-Diazaspiro[4.5]decane-2,4-dione
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Record name 1,3-Diazaspiro(4.5)decane-2,4-dione
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Record name 1,3-Diazaspiro[4.5]decane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives and how do they influence their crystal packing?

A1: this compound derivatives consist of a hydantoin ring fused to a cyclohexane ring. Substitutions on these rings, particularly at the 3 and 8 positions, significantly influence their intermolecular interactions and crystal packing. For example, the introduction of halogenated benzoyl groups in the 3 position leads to the formation of C–H⋯O, C–H⋯π, and stacking interactions. In the case of fluorinated derivatives, C–H⋯F interactions also contribute to the three-dimensional network observed in crystal structures [, ].

Q2: How does the presence of fluorine atoms in the benzoyl substituent affect the intermolecular interactions in this compound derivatives?

A2: Fluorine atoms in the benzoyl substituent introduce C–H⋯F interactions, influencing the supramolecular architecture []. Notably, intermolecular F⋯F interactions can create regions of higher negative electrostatic potential, impacting the interaction strength with neighboring molecules []. This highlights the significance of fluorine substitution in modulating crystal packing and potentially influencing physicochemical properties.

Q3: Can you provide an example of how structural modifications on the this compound scaffold are being explored for potential pharmacological applications?

A3: Researchers are investigating the anticonvulsant potential of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives. Structure-activity relationship studies are being conducted to optimize the potency and selectivity of these compounds for potential therapeutic use [, ].

Q4: What types of hydrogen bonding patterns are commonly observed in the crystal structures of this compound derivatives?

A4: The hydrogen bonding patterns in these compounds are primarily driven by the hydantoin ring. N–H⋯O hydrogen bonds are frequently observed, often linking molecules into centrosymmetric dimers [, ]. These interactions contribute significantly to the overall stability of the crystal lattice.

Q5: Have any studies investigated the potential of this compound derivatives to form supramolecular assemblies beyond simple crystal packing?

A5: Yes, research has shown that incorporating hydrophobic units like phenyl 3,4,5-tris(dodecyloxy)benzoate at the 8 position can lead to the formation of hexameric rosettes stabilized by hydrogen bonds. This self-assembly behavior has been investigated for its potential in developing supramolecular gels and liquid crystals [].

Q6: What synthetic strategies have been explored for the preparation of this compound derivatives?

A6: A variety of synthetic routes have been developed, with a focus on efficiency and cost-effectiveness. One approach involves a three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting the accessibility of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones []. Other methods have focused on the synthesis of spirotetramat, an insecticide containing the this compound core [, ].

Q7: What theoretical methods have been employed to study the structural and electronic properties of this compound derivatives?

A7: Density functional theory (DFT) calculations have been utilized to investigate the conformational preferences and electronic properties of these compounds. Additionally, the Quantum Theory of Atoms in Molecules (QTAIM) has provided insights into the nature of bonding interactions within the molecules and in the context of crystal packing [].

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